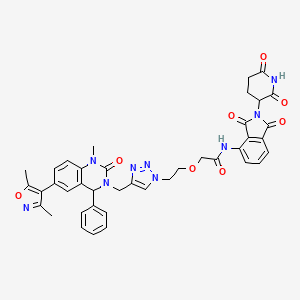

PROTAC BRD4 Degrader-1

Description

Properties

CAS No. |

2133360-00-4 |

|---|---|

Molecular Formula |

C40H37N9O8 |

Molecular Weight |

771.8 g/mol |

IUPAC Name |

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52) |

InChI Key |

FXNACIMQXOPNJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Destruction: A Technical Guide to the Structure-Activity Relationship of BRD4 PROTAC Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of target proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate proteins of interest. Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a high-value target in oncology and inflammation. BRD4 plays a critical role in regulating the transcription of key oncogenes like c-MYC. Consequently, BRD4-targeting PROTACs have been a major focus of research, demonstrating superior potency and more sustained pharmacology compared to traditional small molecule inhibitors.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of BRD4 PROTACs. We will dissect the three core components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—and examine how modifications to each element influence degradation potency (DC50), maximal degradation (Dmax), and cellular activity. This document consolidates key quantitative data from seminal studies, details the experimental protocols for assessing degrader performance, and provides visual diagrams to clarify complex biological pathways and experimental workflows.

PROTAC Mechanism of Action: Orchestrating Degradation

A PROTAC's function is predicated on its ability to induce the formation of a stable ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to surface-exposed lysine residues on BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.

Core Structure-Activity Relationships

The efficacy of a BRD4 PROTAC is a complex interplay between its three structural components. The optimal combination is not merely a sum of its parts; favorable ternary complex interactions and appropriate geometric presentation are critical for efficient ubiquitination.

The Warhead: Binding to BRD4

The warhead dictates the PROTAC's selectivity for the target protein. Most BRD4 degraders utilize well-characterized pan-BET inhibitors as warheads, such as (+)-JQ1 or its analogue OTX015.

-

Binding Affinity: While high affinity for BRD4 is necessary, it does not always correlate directly with degradation potency. Extremely high affinity can sometimes lead to a "hook effect," where at high concentrations, binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) predominate over the productive ternary complex, reducing degradation efficiency.

-

Selectivity: The choice of warhead influences selectivity across the BET family. For instance, PROTACs built from the pan-BET inhibitor JQ1 can exhibit preferential degradation of BRD4 over BRD2 and BRD3, a phenomenon attributed to the formation of more stable and productive ternary complexes with BRD4.[1]

The E3 Ligase Ligand: Hijacking the Machinery

The two most commonly exploited E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). Ligands for these are typically derived from thalidomide/pomalidomide (for CRBN) or VHL-1 (for VHL).

-

Choice of Ligase: The choice between a CRBN or VHL ligand can significantly impact a PROTAC's degradation profile. This can be due to differences in tissue expression of the E3 ligases, their subcellular localization, and the distinct protein-protein interactions formed within the ternary complex.[2][3] For example, VHL-based PROTACs like MZ1 have shown more selective degradation of BRD4, whereas CRBN-based degraders like dBET1 and ARV-825 often degrade BRD2, BRD3, and BRD4 more uniformly.[2][4]

-

Ligand Affinity: Similar to the warhead, the affinity for the E3 ligase is a key parameter. Weak binding may not be sufficient to form a stable ternary complex, while excessively strong binding can also contribute to the hook effect.

The Linker: The Critical Bridge

The linker is arguably the most critical and least predictable component for optimizing a PROTAC's activity. Its length, composition, and attachment points to the warhead and E3 ligase ligand dictate the geometry of the ternary complex.

-

Linker Length: The length of the linker is paramount. A linker that is too short may cause steric clashes between BRD4 and the E3 ligase, preventing ternary complex formation. Conversely, a linker that is too long might not effectively constrain the proteins, leading to an unstable, non-productive complex. The optimal linker length often falls within a narrow range, which must be determined empirically for each warhead-ligand pair.[4][5][6][7]

-

Linker Composition: The chemical nature of the linker (e.g., alkyl chains, polyethylene glycol (PEG) units) affects the PROTAC's physicochemical properties, such as solubility and cell permeability. More rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency.[8]

-

Attachment Point: The vector and position at which the linker is attached to the warhead and E3 ligase ligand are crucial. The exit vector must orient the binding partners in a way that allows for favorable protein-protein interactions and positions a lysine residue on BRD4 near the E2-conjugating enzyme's active site.

Quantitative SAR Data for Key BRD4 PROTACs

The following tables summarize the quantitative data for seminal BRD4 PROTACs, illustrating the SAR principles discussed above.

Table 1: Comparison of Foundational CRBN- and VHL-Based BRD4 PROTACs

| Compound Name | Warhead (Target) | E3 Ligase Ligand | Degradation Potency (DC50) | Target Selectivity | Reference Cell Line |

| dBET1 | (+)-JQ1 (BETs) | Thalidomide (CRBN) | ~100 nM | BRD2, BRD3, BRD4 | MV4;11 (AML) |

| ARV-825 | OTX015 (BETs) | Pomalidomide (CRBN) | <1 nM | BRD2, BRD3, BRD4 | RS4;11 (ALL) |

| MZ1 | (+)-JQ1 (BETs) | VHL-1 (VHL) | ~2-20 nM | Preferential for BRD4 | HeLa, 22Rv1 |

Data compiled from multiple sources, and DC50 values can vary based on cell line and treatment duration.[9][10][11]

Table 2: SAR Study of Linker Modifications in CRBN-based Degraders

This table represents a conceptual summary of typical linker SAR studies.

| Compound ID | Warhead | E3 Ligand | Linker Composition & Length | DC50 (nM) | Dmax (%) |

| Analog A-1 | JQ1 | Pomalidomide | 2x PEG unit | >1000 | <20 |

| Analog A-2 | JQ1 | Pomalidomide | 3x PEG unit | 150 | 85 |

| Analog A-3 | JQ1 | Pomalidomide | 4x PEG unit | 25 | >95 |

| Analog A-4 | JQ1 | Pomalidomide | 5x PEG unit | 95 | 90 |

| Analog A-5 | JQ1 | Pomalidomide | 6x PEG unit | 450 | 60 |

This table illustrates the "Goldilocks effect" where an optimal linker length (Analog A-3) provides the best degradation potency. Data is illustrative based on principles from published SAR studies.[6][7]

Experimental Protocols

Accurate and reproducible assessment of PROTAC activity is essential for SAR studies. The following are detailed protocols for key experiments used to characterize BRD4 degraders.

PROTAC Evaluation Workflow

Western Blot for BRD4 Degradation

This method provides a semi-quantitative assessment of target protein levels following PROTAC treatment.

Objective: To visualize and quantify the reduction in BRD4 protein levels in cells treated with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MV4-11, HeLa, or RS4;11) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 4 to 24 hours).[12][13]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for BRD4 (e.g., AbCam ab128874) overnight at 4°C.[14] Wash the membrane and incubate with a species-appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system (e.g., LI-COR Odyssey).[12][14] Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH, or β-actin) to normalize the data.

-

Quantification: Use densitometry software (e.g., ImageJ or LI-COR Image Studio) to quantify the band intensities.[12][14] Normalize the BRD4 signal to the loading control signal. Calculate the percentage of remaining BRD4 relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

HiBiT Assay for Quantitative, High-Throughput Degradation Analysis

The HiBiT system is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format. It is highly amenable to high-throughput screening.

Objective: To precisely quantify endogenous BRD4 degradation kinetics and potency in living cells.

Methodology:

-

Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous BRD4 locus in a cell line that stably expresses the complementary LgBiT protein subunit (e.g., HEK293).[15][16]

-

Cell Plating: Seed the engineered HiBiT-BRD4 cells into 96-well or 384-well white assay plates.[17]

-

Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the cells and incubate for the desired time points.

-

Lytic Endpoint Measurement:

-

Prepare a lytic detection reagent containing the LgBiT protein and a luciferase substrate.[18][19]

-

Add the reagent to the wells, which lyses the cells and allows the HiBiT-tagged BRD4 to bind with LgBiT, generating a luminescent signal.

-

Incubate for 10 minutes at room temperature with shaking.

-

Measure luminescence on a plate reader. The signal intensity is directly proportional to the amount of HiBiT-BRD4 protein.

-

-

Live-Cell Kinetic Measurement:

-

Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the cell medium.[15][16]

-

Place the plate in a luminometer equipped with temperature and atmospheric control.

-

After an equilibration period, add the PROTAC compounds.

-

Measure luminescence repeatedly over time (e.g., every 10-30 minutes for 24 hours) to monitor the kinetics of degradation.

-

-

Data Analysis: Normalize the luminescence data to vehicle-treated controls. For endpoint assays, plot the normalized signal against compound concentration to determine DC50 and Dmax. For kinetic assays, calculate degradation rates (kdeg) from the real-time data.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4 is a transcriptional coactivator. It binds to acetylated histones via its bromodomains, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation of target genes, including the oncogene c-MYC. BRD4 PROTACs eliminate the BRD4 protein, thereby preventing this entire cascade.

Conclusion

The development of potent and selective BRD4 PROTACs is a testament to the power of targeted protein degradation. The structure-activity relationships governing these molecules are multifaceted, with the warhead, E3 ligase ligand, and particularly the linker all playing crucial roles in determining the ultimate degradation efficiency. A systematic, empirical approach to optimizing linker length, composition, and geometry, guided by quantitative cellular assays like Western blotting and HiBiT, is essential for the rational design of next-generation degraders. As our understanding of ternary complex formation deepens, the design of BRD4 PROTACs will become increasingly sophisticated, paving the way for novel therapeutics with enhanced potency and precision.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Untitled Document [arxiv.org]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pardon Our Interruption [opnme.com]

- 11. selleckchem.com [selleckchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Target Degradation [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 18. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to PROTAC BRD4 Degrader Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extraterminal (BET) family, has emerged as a high-priority target in oncology and other disease areas due to its critical role as an epigenetic reader and transcriptional coactivator of key oncogenes, most notably MYC.[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, BRD4-targeting PROTACs induce its rapid and efficient degradation, offering the potential for a more profound and durable biological response.[3][4]

The successful clinical development of BRD4 degraders hinges on the robust demonstration of target engagement—confirming that the molecule reaches its intended target and elicits the desired biological effect in both preclinical models and patients. This technical guide provides a comprehensive overview of the core target engagement biomarkers for BRD4 degraders, detailed experimental protocols for their measurement, and quantitative data to inform study design and interpretation.

Core Concepts: Mechanism of BRD4 Degradation

BRD4 PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[5] By simultaneously binding BRD4 and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[5][6] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: PROTAC BRD4 Degrader-1 Induced Apoptosis in Cancer Cells

This technical guide provides a comprehensive overview of the mechanism by which PROTAC (Proteolysis Targeting Chimera) BRD4 Degrader-1 induces apoptosis in cancer cells. It includes a detailed examination of the underlying signaling pathways, quantitative data from key studies, and complete protocols for essential experimental procedures.

Introduction: Targeting BRD4 with PROTAC Technology

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of oncogene transcription.[1] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of key cancer-promoting genes, most notably the c-MYC oncogene.[2][3][4] Overexpression of BRD4 is associated with poor prognosis in various malignancies, including leukemia, neuroblastoma, and colon cancer, making it a compelling therapeutic target.[1][5][6]

While traditional small-molecule inhibitors (BETi), such as JQ1, can displace BRD4 from chromatin, their efficacy can be limited by reversible binding and a feedback mechanism that increases BRD4 protein levels.[1][6][7] PROTAC technology offers a superior strategy by inducing the degradation of the target protein rather than merely inhibiting it.[8]

PROTAC BRD4 degraders are heterobifunctional molecules with two key domains: one that binds to BRD4 and another that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][5][9] This binding creates a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[8][9] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, resulting in a more potent and sustained therapeutic effect than traditional inhibitors.[4][5][10] Prominent examples of BRD4 PROTACs include ARV-825, dBET1, and MZ1.[1][3][11]

Signaling Pathways Mediating Apoptosis

The degradation of BRD4 by PROTACs triggers a cascade of molecular events that culminates in programmed cell death, or apoptosis. This process is primarily driven by the downregulation of key survival genes and the activation of the intrinsic (mitochondrial) apoptosis pathway.

Key Downstream Effects:

-

Suppression of c-MYC: The most significant consequence of BRD4 degradation is the profound and sustained suppression of the c-MYC oncogene, a master regulator of cell proliferation, metabolism, and survival.[2][3][4][12] Unlike transient inhibition with BETi, PROTAC-mediated degradation prevents the re-accumulation of BRD4 at the c-MYC promoter, ensuring durable target suppression.[8]

-

Downregulation of Anti-Apoptotic Proteins: BRD4 also regulates the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL and Mcl-1.[4][13][14] Degradation of BRD4 leads to a decrease in these survival factors, tilting the cellular balance towards apoptosis.[6]

-

Activation of the Intrinsic Apoptotic Pathway: The reduction in c-MYC and anti-apoptotic Bcl-2 family members destabilizes the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then forms the apoptosome complex with APAF1.[15]

-

Caspase Cascade Activation: The apoptosome activates Caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[2][4][15]

-

Execution of Apoptosis: Activated Caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[3][5][16] The appearance of cleaved PARP and cleaved Caspase-3 are hallmark indicators of apoptosis induction by BRD4 degraders.[2][3][5]

Quantitative Efficacy Data

PROTAC BRD4 degraders consistently demonstrate superior potency in inducing apoptosis and inhibiting cell proliferation compared to their small-molecule inhibitor counterparts across a range of cancer cell lines.

Table 1: Anti-Proliferative and Degradation Potency of BRD4 PROTACs

| PROTAC | Cancer Type | Cell Line | IC50 (Cell Viability) | DC50 (BRD4 Degradation) | Citation(s) |

| ARV-825 | T-cell Acute Lymphoblastic Leukemia | Jurkat | < 1 nM | Not Reported | [5] |

| Burkitt's Lymphoma | Ramos | < 1 nM | < 1 nM | [17] | |

| Neuroblastoma | SK-N-BE(2) | ~5 nM | Not Reported | [2] | |

| Gastric Cancer | HGC-27 | ~10 nM | Not Reported | [12] | |

| Ovarian Cancer | OVCAR-5 | ~0.03 nM | Not Reported | [10] | |

| dBET1 | Acute Myeloid Leukemia | MV4;11 | 0.14 µM | < 100 nM | [18],[16] |

| Breast Cancer | MDA-MB-231 | 430 nM (EC50) | Not Reported | [19] | |

| MZ1 | Acute Myeloid Leukemia | MV4-11 | ~10 nM | Not Reported | [1] |

| QCA570 | Bladder Cancer | T24 | Not Reported | ~1 nM | [20],[21] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Apoptosis Induction by BRD4 PROTACs in Cancer Cells

| PROTAC | Cell Line | Concentration | Treatment Time | Apoptotic Cells (%) | Key Markers | Citation(s) |

| ARV-825 | Kelly (Neuroblastoma) | 100 nM | 24 h | ~30% | Cleaved PARP/Caspase-3 ↑ | [2] |

| Jurkat (T-ALL) | 10 nM | 48 h | ~45% | Cleaved PARP/Caspase-3 ↑ | [5] | |

| HGC-27 (Gastric) | 100 nM | 48 h | ~25% | Cleaved PARP/Caspase-3 ↑ | [12] | |

| dBET1 | MV4;11 (AML) | 1 µM | 24 h | Significant Increase | Cleaved PARP/Caspase-3 ↑ | [11],[16] |

| MZ1 | 697 (B-ALL) | 100 nM | 48 h | Dose-dependent increase | Not Specified | [22] |

| A1874 | HCT116 (Colon) | 100 nM | 48 h | Significant Increase | Cleaved Caspases ↑ | [23],[6] |

Apoptotic cells were typically quantified by Annexin V/PI staining followed by flow cytometry.

Detailed Experimental Protocols

Reproducing the findings related to PROTAC-induced apoptosis requires standardized and robust methodologies. Below are detailed protocols for the key experiments cited in the literature.

Western Blotting for Protein Degradation and Apoptosis Markers

This protocol is used to detect the degradation of BRD4 and the expression of key apoptosis-related proteins like c-MYC, cleaved Caspase-3, and cleaved PARP.

Materials:

-

RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system (e.g., wet or semi-dry)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-MYC, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the PROTAC BRD4 degrader at desired concentrations and time points.

-

Place the culture dish on ice and wash cells twice with ice-cold PBS.[24][25]

-

Aspirate PBS and add ice-cold lysis buffer supplemented with protease inhibitors.[24]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.[25]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[25]

-

Collect the supernatant containing the soluble protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation & SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) and add an equal volume of 2x Laemmli sample buffer.[25]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load the samples and a molecular weight marker onto an SDS-PAGE gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.[25]

-

-

Protein Transfer:

-

Equilibrate the gel, membranes, and filter paper in transfer buffer.

-

Assemble the transfer "sandwich" and transfer the proteins to a PVDF membrane. This can be done overnight at 4°C or for 1-2 hours at a higher voltage.[25]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the protein level.

-

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This is the standard method to quantify the percentage of cells undergoing apoptosis.[26][27] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

-

Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[27][28]

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is lost.[27][28]

Materials:

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and 1x Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Staining:

-

Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[30]

-

Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[30]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30]

-

After incubation, add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells.[28]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells.

-

-

Conclusion

PROTAC BRD4 degraders represent a highly effective therapeutic strategy for inducing apoptosis in cancer cells. By hijacking the cell's own ubiquitin-proteasome system, these molecules achieve potent, efficient, and sustained degradation of the BRD4 oncoprotein.[4] This leads to the durable suppression of key oncogenic drivers like c-MYC and anti-apoptotic factors, robustly activating the intrinsic apoptotic pathway.[2][5][6] The superior potency and pro-apoptotic activity of BRD4 PROTACs compared to traditional inhibitors highlight their significant potential as next-generation cancer therapeutics.[5][7][10] Further research and clinical development are crucial to translating this promising approach into effective treatments for patients.

References

- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]

- 13. ashpublications.org [ashpublications.org]

- 14. MiR-363 sensitizes cisplatin-induced apoptosis targeting in Mcl-1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]

- 20. researchgate.net [researchgate.net]

- 21. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Western Blot Protocol [protocols.io]

- 25. bio-rad.com [bio-rad.com]

- 26. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

PROTAC BRD4 Degrader-1: A Technical Guide for Epigenetic Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BRD4 Degrader-1, also widely known as ARV-825, represents a significant advancement in the field of targeted protein degradation for epigenetic regulation. This chimeric molecule is a Proteolysis Targeting Chimera (PROTAC) designed to specifically eliminate the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic reader involved in the regulation of gene transcription. Dysregulation of BRD4 is implicated in the pathogenesis of numerous cancers and other diseases, making it a compelling therapeutic target. Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs mediate the degradation of the target protein, leading to a more profound and sustained downstream effect. This technical guide provides an in-depth overview of PROTAC BRD4 Degrader-1, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its study.

Mechanism of Action

PROTAC BRD4 Degrader-1 is a heterobifunctional molecule that consists of a ligand that binds to the BET bromodomains of BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By simultaneously binding to both BRD4 and CRBN, the degrader brings the E3 ligase into close proximity with the BRD4 protein. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival[1][3][4].

Caption: Mechanism of action of PROTAC BRD4 Degrader-1 (ARV-825).

Quantitative Data

The following tables summarize the key quantitative data for PROTAC BRD4 Degrader-1 (ARV-825) from various studies.

Table 1: Binding Affinity and Degradation Potency

| Parameter | Target | Value | Cell Line/Assay Condition | Reference |

| Kd | BRD4 (BD1) | 90 nM | Cell-free assay | [2] |

| Kd | BRD4 (BD2) | 28 nM | Cell-free assay | [2] |

| IC50 | BRD4 (BD1) | 41.8 nM | Not specified | |

| DC50 | BRD4 | <1 nM | Burkitt's Lymphoma (BL) cells | [5] |

| DC50 | BRD2 | 13.55 nM | Molt4 (T-ALL) | [3] |

| DC50 | BRD3 | 5.38 nM | Molt4 (T-ALL) | [3] |

| DC50 | BRD4 | 4.75 nM | Molt4 (T-ALL) | [3] |

| DC50 | BRD2 | ~5 nM | Jurkat (T-ALL) | [3] |

| DC50 | BRD3 | ~5 nM | Jurkat (T-ALL) | [3] |

| DC50 | BRD4 | ~5 nM | Jurkat (T-ALL) | [3] |

| DC50 | BRD2 | 23.12 nM | 6T-CEM (T-ALL) | [3] |

| DC50 | BRD3 | 16.41 nM | 6T-CEM (T-ALL) | [3] |

| DC50 | BRD4 | 25.64 nM | 6T-CEM (T-ALL) | [3] |

| DC50 | BRD2 | 34.28 nM | CCRF-CEM (T-ALL) | [3] |

| DC50 | BRD3 | 29.72 nM | CCRF-CEM (T-ALL) | [3] |

| DC50 | BRD4 | 225.42 nM | CCRF-CEM (T-ALL) | [3] |

Table 2: Cellular Activity (Anti-proliferative Effects)

| Cell Line | Cancer Type | IC50 (72h) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~10 nM | [3] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia | ~5 nM | [3] |

| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | ~20 nM | [3] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~50 nM | [3] |

| MGC803 | Gastric Cancer | <50 nM | [6] |

| HGC27 | Gastric Cancer | <50 nM | [6] |

| AGS | Gastric Cancer | ~100 nM | [6] |

| SGC7901 | Gastric Cancer | ~200 nM | [6] |

| IMR-32 | Neuroblastoma | ~50 nM | [7] |

| SK-N-BE(2) | Neuroblastoma | ~1 µM | [7] |

| SK-N-SH | Neuroblastoma | ~100 nM | [7] |

| SH-SY5Y | Neuroblastoma | ~500 nM | [7] |

| TPC-1 | Thyroid Carcinoma | 25-250 nM (significant reduction) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 protein in cells treated with PROTAC BRD4 Degrader-1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of PROTAC BRD4 Degrader-1 (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-BRD4, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash the membrane again and develop the blot using an ECL detection reagent.

-

Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ and normalize to the loading control.

References

- 1. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: PROTAC BRD4 Degrader-1 Protocol for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-1 is a molecule designed to selectively target Bromodomain-containing protein 4 (BRD4) for ubiquitination and subsequent degradation by the proteasome. BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy. This document provides a detailed protocol for performing Western blot analysis to quantify the degradation of BRD4 in cultured cells upon treatment with PROTAC BRD4 Degrader-1.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTAC BRD4 Degrader-1 is a heterobifunctional molecule that consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.

Caption: PROTAC-mediated degradation of BRD4 and downstream effects.

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps for treating cells with PROTAC BRD4 Degrader-1 and analyzing BRD4 protein levels via Western blot.

Materials and Reagents

-

Cell Line: Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[1][2][3]

-

PROTAC BRD4 Degrader-1: Stock solution in DMSO

-

Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control[2]

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit: BCA or Bradford assay

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels

-

Running Buffer: Tris-Glycine-SDS buffer

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol

-

Membranes: PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL substrate

-

Imaging System: Chemiluminescence imager

Experimental Workflow

Caption: Workflow for Western blot analysis of BRD4 degradation.

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of PROTAC BRD4 Degrader-1 (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[1][2] Include DMSO as a vehicle control and a non-degrading BRD4 inhibitor as a negative control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the BRD4 and c-Myc bands to the corresponding loading control (GAPDH or α-tubulin) bands.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in tables for easy comparison of the effects of different concentrations and treatment durations of PROTAC BRD4 Degrader-1.

Table 1: Dose-Dependent Degradation of BRD4 and c-Myc

| PROTAC BRD4 Degrader-1 (nM) | Treatment Time (hours) | Normalized BRD4 Level (% of Control) | Normalized c-Myc Level (% of Control) |

| 0 (DMSO) | 24 | 100 | 100 |

| 10 | 24 | 85 | 90 |

| 50 | 24 | 60 | 70 |

| 100 | 24 | 35 | 45 |

| 500 | 24 | 10 | 20 |

| 1000 | 24 | <5 | <10 |

Table 2: Time-Course of BRD4 and c-Myc Degradation

| Treatment Time (hours) | PROTAC BRD4 Degrader-1 (100 nM) | Normalized BRD4 Level (% of Control) | Normalized c-Myc Level (% of Control) |

| 0 | 100 | 100 | |

| 4 | 70 | 80 | |

| 8 | 45 | 55 | |

| 16 | 30 | 40 | |

| 24 | 35 | 45 |

Troubleshooting

-

No or weak BRD4 signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.

-

High background: Increase the number and duration of washes, optimize the blocking conditions, and use a fresh blocking buffer.

-

Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a loading control.

-

Multiple bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.

Conclusion

This protocol provides a comprehensive guide for the Western blot analysis of PROTAC BRD4 Degrader-1-mediated degradation of BRD4 and its downstream target c-Myc. Adherence to this protocol will enable researchers to reliably assess the efficacy and characterize the mechanism of action of this and other BRD4-targeting PROTACs.

References

Application Notes and Protocols: PROTAC BRD4 Degrader-1 for Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool for therapeutic intervention and biological research. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

BRD4 (Bromodomain-containing protein 4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes such as c-Myc.[1][2][3] Its involvement in various cancers has made it a prime target for therapeutic development. PROTAC BRD4 Degrader-1 is a novel molecule designed to specifically target BRD4 for degradation, offering a distinct advantage over traditional inhibitors by eliminating the protein entirely.

These application notes provide a detailed protocol for assessing the target engagement of PROTAC BRD4 Degrader-1 through immunoprecipitation, a cornerstone technique for validating the interaction between the degrader and its target within a cellular context.

Signaling Pathway and Mechanism of Action

BRD4 functions as a scaffold protein that recognizes and binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is critical for the expression of genes involved in cell cycle progression and proliferation. The mechanism of action for a BRD4-targeting PROTAC, such as PROTAC BRD4 Degrader-1, involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the potent oncogene c-Myc, thereby inhibiting cancer cell growth.

Experimental Workflow: Immunoprecipitation for Target Engagement

The following diagram outlines the key steps in the immunoprecipitation workflow to assess the engagement of PROTAC BRD4 Degrader-1 with its target protein, BRD4.

Detailed Immunoprecipitation Protocol

This protocol is designed to assess the degradation of BRD4 in response to treatment with PROTAC BRD4 Degrader-1.

Materials and Reagents:

-

Cell Lines: Human cancer cell lines expressing BRD4 (e.g., HeLa, MDA-MB-231, Kasumi-1).

-

PROTAC BRD4 Degrader-1: Stock solution in DMSO.

-

Control Compounds: DMSO (vehicle), JQ1 (BRD4 inhibitor, as a non-degrading control).

-

Primary Antibody: Anti-BRD4 antibody suitable for immunoprecipitation (e.g., Abcam ab245285, Santa Cruz Biotechnology sc-518021).[4][5]

-

Control IgG: Rabbit or mouse IgG, matching the host species of the primary antibody.

-

Protein A/G Agarose or Magnetic Beads.

-

Cell Lysis Buffer:

-

Wash Buffer: IP Lysis Buffer or a similar buffer with reduced detergent concentration.

-

Elution Buffer: 2x Laemmli SDS sample buffer.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Protease and Phosphatase Inhibitor Cocktails.

Experimental Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of PROTAC BRD4 Degrader-1 (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours).[9]

-

Include control treatments: DMSO (vehicle) and a non-degrading BRD4 inhibitor like JQ1 at an effective concentration.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To 500 µg - 1 mg of total protein, add 20-30 µL of Protein A/G bead slurry.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-BRD4 primary antibody to the pre-cleared lysate.

-

For a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

-

Incubate on a rotator overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add 30-40 µL of Protein A/G bead slurry to each immunoprecipitation reaction.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 2x Laemmli SDS sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-BRD4 antibody (a different one from the IP antibody if possible, or the same if validated for both applications).

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control from the input samples (e.g., α-Tubulin or GAPDH).

-

Data Presentation

The following tables summarize hypothetical quantitative data from immunoprecipitation and subsequent Western blot analysis, demonstrating the efficacy of PROTAC BRD4 Degrader-1.

Table 1: Dose-Dependent Degradation of BRD4

| PROTAC BRD4 Degrader-1 Concentration | Remaining BRD4 Level (%) (vs. DMSO control) |

| 1 nM | 85% |

| 10 nM | 55% |

| 100 nM | 15% |

| 1 µM | <5% |

| 10 µM | <5% |

Cells were treated for 24 hours. Data is normalized to the DMSO vehicle control.

Table 2: Time-Course of BRD4 Degradation

| Treatment Time (at 100 nM) | Remaining BRD4 Level (%) (vs. DMSO control) |

| 4 hours | 60% |

| 8 hours | 30% |

| 16 hours | 10% |

| 24 hours | <5% |

Data is normalized to the DMSO vehicle control at each corresponding time point.

Table 3: Comparison of PROTAC BRD4 Degrader-1 with Controls

| Compound (at 1 µM for 24h) | Remaining BRD4 Level (%) (vs. DMSO control) |

| DMSO (Vehicle) | 100% |

| JQ1 (Inhibitor) | 98% |

| PROTAC BRD4 Degrader-1 | <5% |

This table highlights the difference between inhibition (JQ1) and degradation (PROTAC BRD4 Degrader-1) of BRD4.

Conclusion

This application note provides a comprehensive guide for utilizing immunoprecipitation to validate the target engagement and degradation efficiency of PROTAC BRD4 Degrader-1. The detailed protocol and representative data serve as a valuable resource for researchers in the field of targeted protein degradation. Adherence to proper controls and optimization of the protocol for specific cell lines and antibodies will ensure robust and reproducible results, furthering our understanding of PROTAC-mediated degradation of BRD4 and its therapeutic potential.

References

- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Brd4 antibody (ab245285) | Abcam [abcam.com]

- 5. scbt.com [scbt.com]

- 6. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: PROTAC BRD4 Degrader Cell Viability Assay

This document provides detailed protocols for assessing the cytotoxic effects of PROTAC (Proteolysis Targeting Chimera) BRD4 degraders on cancer cells using two common colorimetric methods: the MTT and CCK-8 assays. These assays are fundamental in drug discovery for quantifying changes in cell viability and proliferation in response to treatment.

Mechanism of Action: PROTAC BRD4 Degradation

PROTACs represent a novel therapeutic modality that induces the degradation of specific target proteins.[1][2] A PROTAC BRD4 degrader is a heterobifunctional molecule with three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]

The mechanism proceeds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BRD4 protein, tagging it for destruction.

-

Proteasomal Degradation: The polyubiquitinated BRD4 protein is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[1][3]

-

Cellular Response: The degradation of BRD4, a key regulator of oncogenes like c-MYC, leads to the suppression of their transcription.[4][5] This can induce cell cycle arrest and apoptosis, ultimately reducing cell viability.[1][4][5]

The MTT and CCK-8 assays measure the metabolic activity of viable cells, which correlates with the number of living cells, thereby providing a quantitative measure of the PROTAC's efficacy.

Experimental Protocols

The following are detailed protocols for the MTT and CCK-8 cell viability assays. It is crucial to maintain aseptic techniques throughout the procedures to prevent contamination.[6]

General Experimental Workflow

The overall workflow for both assays is similar, involving cell seeding, treatment with the PROTAC BRD4 degrader, incubation, addition of the viability reagent, and measurement of the colorimetric signal.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

PROTAC BRD4 Degrader stock solution (e.g., in DMSO)

-

MTT solution: 5 mg/mL in sterile PBS.[6] Store at -20°C, protected from light.

-

Cell culture medium (serum-free medium is recommended for the incubation step with MTT)[7]

-

Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[8]

-

96-well flat-bottom plates

-

Appropriate cancer cell line (e.g., bladder cancer cells 5637, T24)[4][5]

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.[6]

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well).[4][5][8]

-

Include control wells: medium only (blank), and cells with vehicle (e.g., DMSO) but no drug.[6]

-

Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.[8][9]

-

-

Drug Treatment:

-

Prepare serial dilutions of the PROTAC BRD4 degrader in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the desired concentrations of the degrader (or vehicle control) to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Protocol 2: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt (WST-8), which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[6][10] This assay is generally considered simpler and faster than the MTT assay as it does not require a solubilization step.[6]

Materials:

-

PROTAC BRD4 Degrader stock solution (e.g., in DMSO)

-

CCK-8 solution

-

Cell culture medium

-

96-well flat-bottom plates

-

Appropriate cancer cell line

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

CCK-8 Reaction:

-

Absorbance Measurement:

Data Presentation and Analysis

Summarize the experimental parameters in a structured table. Cell viability is typically calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

| Parameter | MTT Assay | CCK-8 Assay | Example Value (BRD4 Degrader) |

| Principle | Reduction of MTT to purple formazan (insoluble) | Reduction of WST-8 to orange formazan (soluble) | - |

| Cell Line | Adherent or Suspension | Adherent or Suspension | 5637, T24, J82 (Bladder Cancer)[4][5] |

| Seeding Density | 1,000 - 100,000 cells/well | ~5,000 cells/well[11][12] | 3,000 - 5,000 cells/well[4][5] |

| Plate Format | 96-well | 96-well | 96-well |

| Treatment Duration | 24 - 72 hours | 24 - 72 hours | 72 hours[4][5] |

| Reagent Volume | 50 µL of 5 mg/mL MTT solution | 10 µL of CCK-8 solution[6][11][12] | - |

| Reagent Incubation | 2 - 4 hours | 1 - 4 hours[6][11] | 2 hours[4][5] |

| Solubilization Step | Yes (e.g., 100-150 µL DMSO) | No | - |

| Absorbance λ | 570 nm (or 590 nm)[6] | 450 nm[6][11][12] | 450 nm (for CCK-8)[4][5] |

| Controls | Blank (medium), Vehicle (DMSO) | Blank (medium), Vehicle (DMSO) | Vehicle (DMSO) |

| Replicates | Minimum of 3 per group[6] | Minimum of 3 per group[6] | At least 3[4][5] |

References

- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - GE [thermofisher.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. broadpharm.com [broadpharm.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. MTT (Assay protocol [protocols.io]

- 10. de.lumiprobe.com [de.lumiprobe.com]

- 11. ptglab.com [ptglab.com]

- 12. toolsbiotech.com [toolsbiotech.com]

Application Note: Quantitative Proteomics for Off-Target Profiling of PROTAC BRD4 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its complete degradation.[1][2] A PROTAC molecule consists of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination of the POI, marking it for destruction by the proteasome.

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family.[3][4] It plays a critical role in regulating the transcription of key oncogenes like c-Myc, making it a high-value target in cancer therapy.[3][5] PROTAC BRD4 Degrader-1 is a heterobifunctional molecule that connects a BRD4 ligand to a ligand for the Cereblon (CRBN) E3 ligase, leading to the selective degradation of BRD4.[6]

While PROTACs can be designed for high selectivity, it is crucial to comprehensively profile their effects on the entire proteome to identify any unintended "off-target" protein degradation.[7] Such off-target effects could lead to unforeseen toxicity or side effects. Mass spectrometry-based quantitative proteomics provides an unbiased and powerful tool to assess the selectivity of PROTACs by globally quantifying changes in protein abundance following treatment.[8][9]

This application note provides a detailed framework and experimental protocols for using quantitative proteomics to identify and validate potential off-targets of PROTAC BRD4 Degrader-1.

BRD4 Signaling Pathways

BRD4 is a master transcriptional co-activator involved in various cellular processes. Its degradation can impact multiple signaling cascades. Key pathways include:

-

c-Myc Regulation: BRD4 is essential for the transcriptional regulation of the MYC proto-oncogene.[4]

-

NF-κB Signaling: It plays a role in inflammatory responses through the nuclear factor kappa B (NF-κB) signaling pathway.[3]

-

Jagged1/Notch1 Signaling: In certain cancers, BRD4 regulates cancer cell dissemination through the Jagged1/Notch1 signaling axis.[4][10]

-

DNA Damage Response: BRD4 is also involved in DNA damage signaling and repair processes.[3][11]

Caption: Logical diagram of PROTAC-mediated BRD4 degradation and its impact on downstream pathways.

Experimental Workflow

The overall strategy is to compare the proteome of cells treated with PROTAC BRD4 Degrader-1 against a vehicle control. A short treatment duration is often used to distinguish direct degradation targets from secondary, downstream effects on protein expression.[2]

Caption: High-level experimental workflow for identifying PROTAC off-targets using proteomics.

Quantitative Data Presentation

Following data analysis, results should be summarized to clearly distinguish the intended target, other BET family members, and potential off-targets. A volcano plot is typically used for initial visualization, followed by a structured table for detailed comparison.

Table 1: Hypothetical Proteomics Data for PROTAC BRD4 Degrader-1 Treatment

| Protein Name | Gene | Log2 (Fold Change) | p-value | Annotation |

| Bromodomain-containing protein 4 | BRD4 | -3.1 | 1.2e-8 | Intended Target |

| Bromodomain-containing protein 2 | BRD2 | -0.5 | 0.04 | BET Family Member (Low Impact) |

| Bromodomain-containing protein 3 | BRD3 | -0.3 | 0.11 | BET Family Member (No Impact) |

| Zinc finger protein 91 | ZFP91 | -2.5 | 8.5e-6 | Potential Off-Target [7] |

| Myc proto-oncogene protein | MYC | -1.8 | 9.1e-5 | Downstream Effect |

| Cyclin-dependent kinase 9 | CDK9 | -0.1 | 0.85 | Known BRD4 Interactor |

| GAPDH | GAPDH | 0.05 | 0.92 | Housekeeping Control |

Data is hypothetical and for illustrative purposes only. Fold change represents PROTAC-treated vs. vehicle control.

Experimental Protocols

Two common and robust methods for quantitative proteomics are Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Protocol 1: Tandem Mass Tag (TMT) Workflow

TMT is a chemical labeling method that allows for multiplexed analysis of up to 18 samples simultaneously, enabling high-throughput and accurate relative quantification.[12][13]

A. Cell Culture and Treatment

-

Culture human cancer cells (e.g., THP-1, a human monocyte lymphoma line) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

-

Plate cells to achieve ~80% confluency at the time of harvest.

-

Treat cells in triplicate with 1 µM PROTAC BRD4 Degrader-1 or vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 4-6 hours).[2][6]

B. Cell Lysis and Protein Digestion

-

Harvest cells by centrifugation, wash twice with ice-cold PBS.

-

Lyse cell pellets in a buffer containing 8 M urea, 50 mM HEPES (pH 8.0), and a protease/phosphatase inhibitor cocktail.

-

Determine protein concentration using a BCA assay.

-

For each sample, take 100 µg of protein. Reduce proteins with 5 mM DTT for 1 hour at 37°C.

-

Alkylate with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

-

Dilute the urea concentration to <2 M with 50 mM HEPES buffer.

-

Digest overnight with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio at 37°C.[14]

C. TMT Labeling and Sample Pooling

-

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry them under vacuum.

-

Reconstitute peptides in 100 µL of 100 mM TEAB (triethylammonium bicarbonate).

-

Add the appropriate TMTpro label (resuspended in anhydrous acetonitrile) to each peptide sample and incubate for 1 hour at room temperature.[14]

-

Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.[14]

-

Combine all labeled samples into a single tube, desalt, and dry under vacuum.

D. LC-MS/MS Analysis

-

For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity.

-

Analyze peptide fractions on a high-resolution Orbitrap mass spectrometer.

-

Use a data-dependent acquisition (DDA) method with MS3 fragmentation for accurate TMT reporter ion quantification, which minimizes interference.[15]

Protocol 2: SILAC Workflow

SILAC is a metabolic labeling technique where cells incorporate stable isotope-labeled amino acids, providing a highly accurate internal standard for quantification.[16][17]

A. Cell Culture and SILAC Labeling

-

Culture cells for at least 6 doublings in specialized SILAC DMEM/RPMI medium deficient in lysine and arginine.[18][19]

-

Supplement one batch of medium with "light" (normal) L-lysine and L-arginine (for the control group).

-

Supplement the second batch with "heavy" isotope-labeled L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄) (for the PROTAC-treated group).[16]

-

Confirm >97% incorporation of heavy amino acids in a small aliquot of cells via mass spectrometry before starting the main experiment.[18]

B. PROTAC Treatment and Sample Preparation

-

Once fully labeled, treat the "heavy" cells with 1 µM PROTAC BRD4 Degrader-1 and the "light" cells with vehicle control for 4-6 hours.

-

Harvest both cell populations and wash twice with ice-cold PBS.

-

Combine the light and heavy cell pellets at a 1:1 ratio based on cell count or total protein amount.[17] This mixing step minimizes downstream sample handling variability.[20]

C. Protein Digestion and Analysis

-

Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer or 8 M urea buffer).

-

Determine protein concentration and proceed with reduction, alkylation, and trypsin digestion as described in Protocol 1 (Section B).

-

Desalt the resulting peptides using a C18 SPE cartridge.

-

Analyze the peptide mixture via LC-MS/MS. The mass spectrometer will detect peptide pairs (light and heavy), and the ratio of their signal intensities provides the relative quantification.[20]

Conclusion

Quantitative proteomics is an indispensable tool in the development of targeted protein degraders like PROTACs. The protocols outlined here, using either TMT or SILAC-based approaches, provide a robust and unbiased method for assessing the proteome-wide selectivity of PROTAC BRD4 Degrader-1. By identifying both on-target, off-target, and downstream effects, these workflows enable a comprehensive understanding of a degrader's mechanism of action and safety profile, accelerating the development of safer and more effective therapeutics.

References

- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Protein Degrader [proteomics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 13. researchgate.net [researchgate.net]

- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PROTAC BRD4 Degrader-1

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PROTAC BRD4 Degrader-1. It is intended for scientists and drug development professionals familiar with targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: My target protein, BRD4, is not degrading after treatment with PROTAC BRD4 Degrader-1. What are the possible causes?

A1: Several factors could contribute to a lack of BRD4 degradation:

-

Suboptimal PROTAC Concentration: The concentration of the degrader is critical. Too low a concentration may not be sufficient to induce ternary complex formation, while excessively high concentrations can lead to the "hook effect," where binary complexes of PROTAC-BRD4 and PROTAC-Cereblon predominate, preventing the formation of the productive ternary complex.[1][2][3] We recommend performing a dose-response experiment to determine the optimal concentration for BRD4 degradation.

-

Cell Line Specifics: The expression levels of BRD4 and the E3 ligase Cereblon (CRBN) can vary between cell lines.[4] Low levels of either can limit the efficiency of degradation. It is advisable to confirm the expression of both proteins in your cell line of interest by Western blot.

-

Compound Instability: Ensure that the PROTAC BRD4 Degrader-1 has been stored correctly and that the stock solution is not degraded. Some CRBN-based PROTACs can be susceptible to hydrolysis.[5]

-

Issues with the Ubiquitin-Proteasome System (UPS): The degradation of BRD4 is dependent on a functional UPS. To confirm that the UPS is active in your experimental system, you can use a positive control, such as the proteasome inhibitor MG132, which should block degradation.

Q2: I am observing toxicity or a phenotype that is stronger than expected from BRD4 degradation alone. Could this be due to off-target effects?

A2: Yes, off-target effects are a potential concern with PROTACs. For PROTAC BRD4 Degrader-1, which utilizes a Cereblon-based E3 ligase recruiter, potential off-target effects include:

-

Degradation of other BET family members: BRD4 is part of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2 and BRD3. Due to the high degree of homology, particularly in the bromodomains, it is possible that the degrader also targets these proteins for degradation.[6][7][8] Pan-BET degraders are known to degrade all three proteins.[6]

-

Degradation of Cereblon neosubstrates: The pomalidomide-based moiety that recruits Cereblon can independently induce the degradation of other proteins, particularly zinc-finger proteins like IKZF1/3.[5][9][10][11] This is a known activity of immunomodulatory drugs (IMiDs) and can contribute to the observed phenotype.[4]

Q3: How can I experimentally verify if the observed effects are due to off-target degradation?

A3: A series of control experiments are essential to deconvolute on- and off-target effects:[12]

-